An In-depth Technical Guide to the Synthesis and Characterization of 4-methyl-5-nitro-1H-indole
An In-depth Technical Guide to the Synthesis and Characterization of 4-methyl-5-nitro-1H-indole
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization of the novel compound 4-methyl-5-nitro-1H-indole. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide outlines a plausible synthetic pathway via the regioselective nitration of 4-methyl-1H-indole, supported by established principles of electrophilic aromatic substitution on indole scaffolds. Furthermore, a thorough in-silico characterization is presented, including predicted Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, to aid in the identification and verification of the target molecule. All protocols and claims are substantiated with references to authoritative scientific literature.
Introduction: The Significance of the Nitroindole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The introduction of a nitro group onto the indole ring significantly modulates its electronic properties and biological activity. Nitroindoles have been investigated for a range of therapeutic applications, including as anticancer agents, by acting as G-quadruplex binders that can downregulate oncogene expression.[2] The position of the nitro group is crucial for biological activity, making the development of regioselective synthetic methods a key focus for medicinal chemists. This guide focuses on the synthesis and characterization of 4-methyl-5-nitro-1H-indole, a hitherto underexplored derivative with potential for further functionalization in drug discovery programs.
Proposed Synthesis of 4-methyl-5-nitro-1H-indole
Rationale for the Synthetic Approach
The indole ring system is highly reactive towards electrophiles, with the C-3 position being the most nucleophilic.[3] However, under strongly acidic conditions, the indole nitrogen can be protonated, which, along with protonation at C-3, deactivates the pyrrole ring towards electrophilic attack. This directs the electrophile to the benzene ring, with substitution occurring predominantly at the C-5 position. The methyl group at C-4 is an activating, ortho-, para-director. In this case, the position ortho to the methyl group and meta to the pyrrole nitrogen's activating influence (position 5) is a likely site for nitration. Studies on the nitration of N-protected 4-substituted indoles have shown that substitution can be directed to other positions, but for the unprotected indole under acidic conditions, the 5-position is a probable target.[4]
Synthetic Workflow Diagram
Caption: Proposed synthetic route for 4-methyl-5-nitro-1H-indole.
Proposed Experimental Protocol
Disclaimer: This is a proposed protocol and should be optimized for safety and efficiency in a laboratory setting.
Materials:
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4-methyl-1H-indole (1.0 eq)[5]
-
Concentrated Nitric Acid (1.1 eq)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Acetic Anhydride (solvent)
-
Ice-salt bath
-
Sodium bicarbonate solution (saturated)
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Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-methyl-1H-indole (1.0 eq) in acetic anhydride.
-
Cool the flask in an ice-salt bath to between -10°C and 0°C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to a catalytic amount of concentrated sulfuric acid, while keeping the mixture cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of 4-methyl-1H-indole over 30 minutes, ensuring the internal temperature does not exceed 0°C.
-
After the addition is complete, allow the reaction to stir at 0°C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it over crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-methyl-5-nitro-1H-indole.
Structural Elucidation and Characterization
The verification of the structure and purity of the synthesized 4-methyl-5-nitro-1H-indole is paramount. The following sections detail the predicted spectroscopic data based on the analysis of structurally similar compounds.
Molecular Structure
Caption: Molecular structure of 4-methyl-5-nitro-1H-indole.
Predicted Spectroscopic Data
The following data are predicted based on known values for 4-methylindole, 5-nitroindole, and other substituted indoles.[5][6][7][8][9][10]
| Parameter | Predicted Value |
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol |
| Appearance | Yellow to brown solid |
| Melting Point | Not available; likely >100 °C |
¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃, δ in ppm):
-
δ ~8.2-8.4 (s, 1H, N-H): The N-H proton of the indole ring is expected to be a broad singlet in the downfield region.
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δ ~7.8-8.0 (d, J ≈ 8.8 Hz, 1H, H-6): The proton at the 6-position is expected to be a doublet due to coupling with H-7. The electron-withdrawing nitro group at C-5 will deshield this proton.
-
δ ~7.2-7.4 (m, 1H, H-2): The H-2 proton on the pyrrole ring.
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δ ~7.1-7.3 (d, J ≈ 8.8 Hz, 1H, H-7): The proton at the 7-position, appearing as a doublet coupled with H-6.
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δ ~6.6-6.8 (m, 1H, H-3): The H-3 proton on the pyrrole ring.
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δ ~2.5-2.7 (s, 3H, -CH₃): The methyl protons at the 4-position will appear as a singlet.
¹³C NMR Spectroscopy (Predicted, 100 MHz, CDCl₃, δ in ppm):
-
δ ~142-144 (C-5): The carbon bearing the nitro group will be significantly deshielded.
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δ ~138-140 (C-7a): One of the bridgehead carbons.
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δ ~130-132 (C-4): The carbon with the methyl substituent.
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δ ~128-130 (C-3a): The other bridgehead carbon.
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δ ~125-127 (C-2): The C-2 carbon of the pyrrole ring.
-
δ ~120-122 (C-6): The C-6 carbon.
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δ ~115-117 (C-7): The C-7 carbon.
-
δ ~102-104 (C-3): The C-3 carbon of the pyrrole ring is typically shielded.
-
δ ~15-17 (-CH₃): The methyl carbon.
Infrared (IR) Spectroscopy (Predicted, cm⁻¹):
-
~3400-3300 (N-H stretch): Characteristic sharp peak for the indole N-H bond.
-
~3100-3000 (Aromatic C-H stretch): For the C-H bonds on the aromatic rings.
-
~2950-2850 (Aliphatic C-H stretch): For the methyl group C-H bonds.
-
~1520-1500 and ~1350-1330 (N-O asymmetric and symmetric stretch): Two strong and characteristic bands for the nitro group.
-
~1600-1450 (C=C aromatic stretch): For the carbon-carbon bonds in the aromatic system.
Mass Spectrometry (MS) (Predicted, EI):
-
m/z 176 (M⁺): The molecular ion peak, corresponding to the molecular weight of the compound.
-
m/z 130: A common fragment for indoles, corresponding to the loss of NO₂.
-
m/z 115: Further fragmentation, possibly loss of a methyl group from the m/z 130 fragment.
Conclusion
This technical guide presents a well-reasoned, albeit proposed, synthetic pathway for 4-methyl-5-nitro-1H-indole via the nitration of 4-methyl-1H-indole. The provided experimental protocol offers a solid starting point for laboratory synthesis. Furthermore, the detailed predictions of the ¹H NMR, ¹³C NMR, IR, and MS data, based on analogous compounds, will be an invaluable tool for the structural verification of the synthesized molecule. The availability of this compound will enable further exploration of its potential in medicinal chemistry and other fields of chemical research.
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